molecular formula C20H26N2O3S B3593063 N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide

Cat. No.: B3593063
M. Wt: 374.5 g/mol
InChI Key: KVXLCJUYOQLSDW-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with dipropylamine to form the dipropylsulfamoyl intermediate. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), the compound binds to the active site of the enzyme, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide stands out due to its specific structural features, such as the dipropylsulfamoyl group, which contributes to its unique binding affinity and inhibitory potency against certain enzymes. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-14-22(15-4-2)26(24,25)19-12-10-18(11-13-19)21-20(23)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXLCJUYOQLSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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